molecular formula C14H14N2O4S B11707054 2-phenoxy-N-(4-sulfamoylphenyl)acetamide

2-phenoxy-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11707054
M. Wt: 306.34 g/mol
InChI Key: OHVAGCOJNICDKZ-UHFFFAOYSA-N
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Description

2-phenoxy-N-(4-sulfamoylphenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenoxy group and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-phenoxy-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with phenoxyacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane (DCM) and a base such as triethylamine to neutralize the by-products.

Chemical Reactions Analysis

2-phenoxy-N-(4-sulfamoylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions replace the phenoxy group, forming phenol derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

    Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory and anticancer properties, making it a subject of interest in pharmaceutical research.

    Industry: It is used in the development of specialty chemicals and materials due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

2-phenoxy-N-(4-sulfamoylphenyl)acetamide can be compared with other sulfonamide and phenoxyacetamide derivatives:

    2-phenyl-N-(4-sulfamoylphenyl)acetamide: Similar in structure but with a phenyl group instead of a phenoxy group, leading to different reactivity and biological activity.

    N-(4-sulfamoylphenyl)acetamide: Lacks the phenoxy group, resulting in reduced chemical versatility and different biological properties.

    2-(substituted phenoxy)-N-(1-phenylethyl)acetamide: Contains additional substituents on the phenoxy group, which can enhance or modify its biological activity.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

2-phenoxy-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C14H14N2O4S/c15-21(18,19)13-8-6-11(7-9-13)16-14(17)10-20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)(H2,15,18,19)

InChI Key

OHVAGCOJNICDKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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